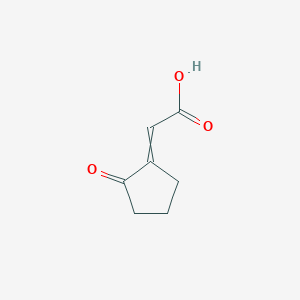
(S)-2-phenylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Phenylazetidine is a chiral azetidine derivative characterized by a phenyl group attached to the second carbon of the azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles, and the presence of the phenyl group imparts unique chemical properties to this compound. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its reactivity and interactions with biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-phenylazetidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-phenylethylamines. This can be achieved using various cyclizing agents under controlled conditions. For instance, the reaction of N-phenylethylamine with a suitable halogenating agent, followed by base-induced cyclization, can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale methods. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, temperature control, and purification techniques are crucial for scaling up the production while maintaining the enantiomeric purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-phenylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amines or other reduced forms.
Substitution: The phenyl group or the azetidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other organic peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(S)-2-phenylazetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a chiral ligand in asymmetric synthesis.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-2-phenylazetidine involves its interaction with specific molecular targets. The chiral nature of the compound allows it to bind selectively to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound.
Comparaison Avec Des Composés Similaires
2-phenylazetidine: The non-chiral version of the compound.
N-phenylethylamine: A precursor in the synthesis of (S)-2-phenylazetidine.
Azetidine: The parent compound without the phenyl group.
Uniqueness: this compound’s uniqueness lies in its chiral nature and the presence of the phenyl group, which imparts specific reactivity and interaction profiles. This makes it valuable in asymmetric synthesis and as a chiral ligand in various chemical reactions.
Propriétés
Formule moléculaire |
C9H11N |
|---|---|
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
(2S)-2-phenylazetidine |
InChI |
InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2/t9-/m0/s1 |
Clé InChI |
CLNGGMJEJSANIE-VIFPVBQESA-N |
SMILES isomérique |
C1CN[C@@H]1C2=CC=CC=C2 |
SMILES canonique |
C1CNC1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11923162.png)
![2,7-Dimethyloxazolo[4,5-c]pyridine](/img/structure/B11923172.png)
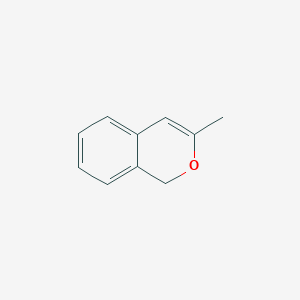
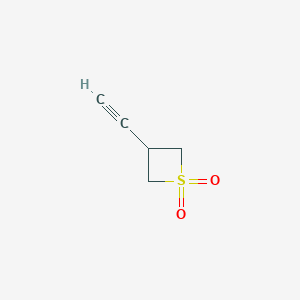

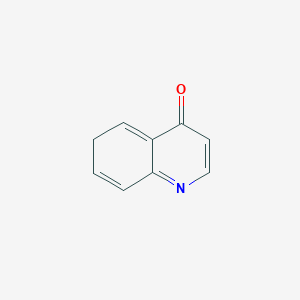
![5-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11923196.png)
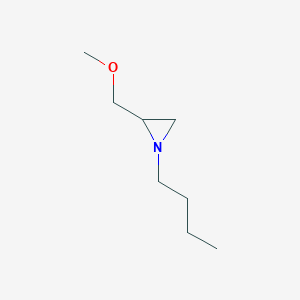
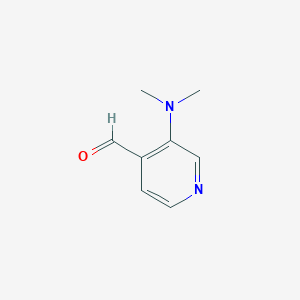
![2-Oxa-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B11923214.png)

![3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one](/img/structure/B11923219.png)
